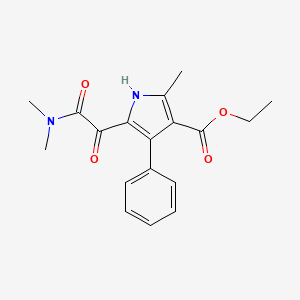![molecular formula C24H23N5O2 B2645033 3-phenyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]propanamide CAS No. 1207013-99-7](/img/structure/B2645033.png)
3-phenyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These types of compounds are often synthesized for their potential antiviral and antimicrobial activities .
Synthesis Analysis
While specific synthesis information for this compound is not available, related [1,2,4]triazolo[4,3-a]quinoxaline compounds are typically synthesized via aromatic nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Antidepressant Agents
Research has identified a class of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, closely related to the specified compound, showing potential as novel and rapid acting antidepressant agents. These compounds have demonstrated optimal activity in behavioral despair models in rats, indicating their therapeutic potential as antidepressants. The structure-activity relationship studies revealed that certain substituents enhance their binding to adenosine A1 and A2 receptors, making them potent adenosine receptor antagonists with potential antidepressant effects (Sarges et al., 1990).
Anticonvulsant Activity
Another study focused on 3-substituted-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole derivatives, which are structurally related to the compound of interest. These derivatives showed strong anticonvulsant activity with lower neurotoxicity, suggesting their potential as effective anticonvulsant agents. One compound, in particular, displayed significantly greater potency and protective index than the prototype drug phenytoin (Xiang-Shu Cui et al., 2009).
Adenosine Receptor Antagonists
A series of 4-amido-2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-ones were investigated for their potential as human A3 adenosine receptor antagonists. These derivatives showed potent and selective antagonism towards the hA3 adenosine receptor, with structure-activity relationship analyses indicating that certain substitutions enhance receptor affinity. This suggests their applicability in designing selective hA3 receptor antagonists (Ombretta Lenzi et al., 2006).
Antimicrobial Agents
Several derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Compounds with specific substitutions showed potent antibacterial activity compared to the standard tetracycline, indicating their potential as antimicrobial agents (M. Badran et al., 2003).
Benzodiazepine Binding Activity
Investigation into tricyclic heterocycles related to these derivatives led to the identification of compounds with high affinity for the benzodiazepine receptor. This research demonstrates the potential of these compounds as benzodiazepine antagonists, contributing to the development of novel therapeutic agents (J. Francis et al., 1991).
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-16-7-8-20(13-17(16)2)29-23(19-9-11-25-12-10-19)22(27-28-29)24(30)26-15-18-5-4-6-21(14-18)31-3/h4-14H,15H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWZMQSNPDMUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)C4=CC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((2-methoxy-5-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2644952.png)
![2-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2644953.png)
![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2-methylacrylamide](/img/structure/B2644954.png)
![1-(Chloromethyl)-3-(2-chloro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2644955.png)
![Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2644956.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2644959.png)
![7-((4-methoxyphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2644961.png)



![5-Bromo-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2644970.png)

